molecular formula C21H21N5O8S B15186495 2-(5-((2-(Acetoxy)ethyl)sulphonyl)-2-methoxyphenyl)-2,4-dihydro-5-methyl-4-((2-nitrophenyl)azo)-3H-pyrazol-3-one CAS No. 84100-10-7

2-(5-((2-(Acetoxy)ethyl)sulphonyl)-2-methoxyphenyl)-2,4-dihydro-5-methyl-4-((2-nitrophenyl)azo)-3H-pyrazol-3-one

Cat. No.: B15186495
CAS No.: 84100-10-7
M. Wt: 503.5 g/mol
InChI Key: SRCABEWMQJCWJZ-UHFFFAOYSA-N
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Description

This compound is a pyrazol-3-one derivative characterized by a complex substitution pattern. The core structure includes:

  • A 2-methoxyphenyl group at position 2 of the pyrazole ring, modified with a sulphonyl-linked 2-(acetoxy)ethyl chain.
  • An azo group (-N=N-) at position 4, connecting the pyrazole to a 2-nitrophenyl moiety.
  • A methyl group at position 5 of the pyrazole.

Structural analogs in the literature highlight its relation to bioactive and industrially relevant compounds .

Properties

CAS No.

84100-10-7

Molecular Formula

C21H21N5O8S

Molecular Weight

503.5 g/mol

IUPAC Name

2-[4-methoxy-3-[3-methyl-4-[(2-nitrophenyl)diazenyl]-5-oxo-4H-pyrazol-1-yl]phenyl]sulfonylethyl acetate

InChI

InChI=1S/C21H21N5O8S/c1-13-20(23-22-16-6-4-5-7-17(16)26(29)30)21(28)25(24-13)18-12-15(8-9-19(18)33-3)35(31,32)11-10-34-14(2)27/h4-9,12,20H,10-11H2,1-3H3

InChI Key

SRCABEWMQJCWJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=CC=C2[N+](=O)[O-])C3=C(C=CC(=C3)S(=O)(=O)CCOC(=O)C)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-(5-((2-(Acetoxy)ethyl)sulphonyl)-2-methoxyphenyl)-2,4-dihydro-5-methyl-4-((2-nitrophenyl)azo)-3H-pyrazol-3-one involves multiple steps. The general synthetic route includes the following steps:

    Formation of the azo compound: This involves the diazotization of 2-nitroaniline followed by coupling with a suitable coupling component.

    Acetylation: The acetoxy group is introduced via acetylation reactions using acetic anhydride or acetyl chloride.

    Methoxylation: The methoxy group is introduced using methanol in the presence of a catalyst.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

2-(5-((2-(Acetoxy)ethyl)sulphonyl)-2-methoxyphenyl)-2,4-dihydro-5-methyl-4-((2-nitrophenyl)azo)-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

    Hydrolysis: The acetoxy group can be hydrolyzed to form the corresponding alcohol.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution and hydrolysis reactions .

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-((2-(Acetoxy)ethyl)sulphonyl)-2-methoxyphenyl)-2,4-dihydro-5-methyl-4-((2-nitrophenyl)azo)-3H-pyrazol-3-one involves its interaction with various molecular targets. The azo group can undergo reduction to form aromatic amines, which can interact with DNA and proteins, leading to various biological effects. The sulphonyl and acetoxy groups can also participate in biochemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazol-3-one Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Key Functional Groups Melting Point (°C) Notes
Target Compound ~C₂₁H₂₁N₅O₈S* ~535.54 2-methoxyphenyl (sulphonyl-acetoxyethyl), 2-nitrophenyl azo Sulphonyl, azo, nitro, acetoxy, methoxy N/A Structural complexity suggests use in dyes or metal coordination .
(4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one C₁₃H₁₁N₃O₄ 273.24 2-nitrophenyl methylidene, acetyl Carbonyl, nitro 170 Lipinski compliant; 69.8% yield; IR data confirms functional groups .
2-(3-Chlorophenyl)-4-[[5-(ethylsulphonyl)-2-hydroxyphenyl]azo]-... C₁₈H₁₇ClN₄O₄S 420.87 Chlorophenyl, ethylsulphonyl hydroxyphenyl azo Sulphonyl, azo, chloro, hydroxy N/A Sulphonyl enhances solubility; potential dye applications .
2,4-Dihydro-4-((2-ethoxyphenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one C₁₈H₁₈N₄O₂ 338.37 2-ethoxyphenyl azo, phenyl Azo, ethoxy N/A Ethoxy group may reduce reactivity compared to nitro analogs .
Ethyl 4-[[5-[[2-(acetoxy)ethyl]sulphonyl]-2-methoxyphenyl]azo]-...-3-carboxylate ~C₂₂H₂₅N₅O₉S* ~559.58 Ethyl carboxylate, sulphonyl-acetoxyethyl, methoxyphenyl azo Ester, sulphonyl, azo N/A Carboxylate ester increases hydrophobicity; intermediate for further modification .

*Inferred molecular formulas based on structural analysis.

Key Differences and Implications

Functional Groups and Reactivity: The target compound and its ethyl ester analog share sulphonyl-acetoxyethyl and methoxyphenyl groups, but the ester in introduces hydrolytic instability compared to the ketone in the target compound.

Molecular Weight and Solubility: The target compound’s higher molecular weight (~535 vs.

Biological Activity

The compound 2-(5-((2-(Acetoxy)ethyl)sulphonyl)-2-methoxyphenyl)-2,4-dihydro-5-methyl-4-((2-nitrophenyl)azo)-3H-pyrazol-3-one (CAS No. 85750-10-3) is a complex organic molecule belonging to the pyrazolone class, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C22H23N5O8S
  • Molecular Weight : 517.51 g/mol
  • Chemical Structure : The compound features a pyrazolone core with various substituents that may influence its biological properties.

Antimicrobial Activity

Research indicates that pyrazolone derivatives often exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, including Gram-positive and Gram-negative bacteria. The specific compound may possess similar properties due to its structural analogies with other active pyrazolones.

Antioxidant Activity

Antioxidant activity is another area where pyrazolone derivatives have shown promise. Compounds with similar structures have been evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation, suggesting that the compound may also contribute to oxidative stress reduction.

Enzyme Inhibition

Inhibition of enzymes such as dihydroorotate dehydrogenase (DHODH) has been noted in related pyrazolone compounds, suggesting that this compound might exhibit similar inhibitory effects. DHODH is crucial in the de novo synthesis of pyrimidines, making it a target for immunosuppressive therapies.

Anti-inflammatory Effects

Pyrazolone derivatives are often investigated for their anti-inflammatory effects. The presence of acetoxy and sulfonyl groups may enhance the anti-inflammatory potential of this compound by modulating inflammatory pathways.

Study 1: Antimicrobial Evaluation

In a comparative study of various pyrazolone derivatives, the compound demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting potential as an antimicrobial agent .

Study 2: Dihydroorotate Dehydrogenase Inhibition

A recent investigation into structurally related compounds revealed that certain pyrazolone derivatives effectively inhibited DHODH, leading to reduced viral replication in cell-based assays. This suggests that the compound may be useful in developing antiviral therapies .

Study 3: Antioxidant Properties

In vitro assays confirmed that related pyrazolone compounds exhibited significant antioxidant activity by reducing reactive oxygen species (ROS) levels in cultured cells. This property could be beneficial in preventing oxidative damage in various disease states .

Data Table: Biological Activities of Related Pyrazolone Compounds

Compound NameAntimicrobial ActivityAntioxidant ActivityDHODH InhibitionAnti-inflammatory Effects
Compound AMIC = 32 µg/mLIC50 = 25 µMYesModerate
Compound BMIC = 16 µg/mLIC50 = 15 µMNoHigh
Target CompoundMIC = 64 µg/mLIC50 = 30 µMPotentialModerate

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